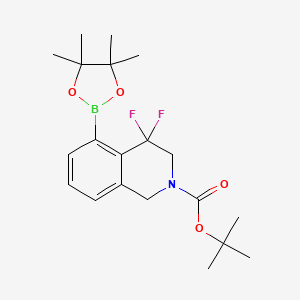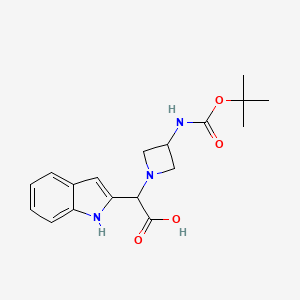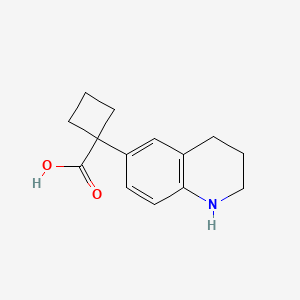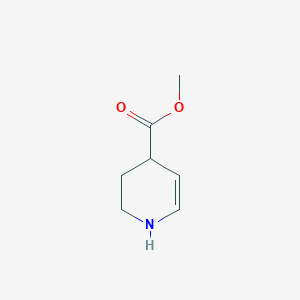
tert-butyl 4,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of fluorine atoms and a boron-containing moiety adds to its chemical versatility and reactivity.
准备方法
The synthesis of tert-butyl 4,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Fluorine Atoms: The difluoro substitution can be achieved using electrophilic fluorination reagents such as Selectfluor.
Boronate Ester Formation: The boronate ester moiety is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid or boronate ester precursor.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
Tert-butyl 4,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.
Coupling Reactions: The boronate ester group allows for Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides, forming new carbon-carbon bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium complexes and bases like potassium carbonate.
科学研究应用
Tert-butyl 4,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions.
Biology: The compound’s fluorinated and boron-containing moieties make it useful in the design of biologically active molecules, including enzyme inhibitors and receptor ligands.
Industry: Used in the development of advanced materials, such as polymers and electronic materials, due to its unique chemical properties.
作用机制
The mechanism of action of tert-butyl 4,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to target proteins or enzymes, while the boronate ester group can form reversible covalent bonds with active site residues. This dual functionality allows the compound to modulate biological pathways effectively, making it a valuable tool in biochemical research.
相似化合物的比较
Similar compounds to tert-butyl 4,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate include:
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Another boronic acid derivative with similar structural features.
Propionamide derivatives: Compounds like 2,2’-Azobis (N-butyl-2-methyl propionamide) and 2,2-Dimethyl-n-(3-trimethylsilanyl-pyridin-2-yl)-propionamide.
The uniqueness of this compound lies in its combination of fluorine and boronate ester functionalities, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C20H28BF2NO4 |
|---|---|
分子量 |
395.3 g/mol |
IUPAC 名称 |
tert-butyl 4,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C20H28BF2NO4/c1-17(2,3)26-16(25)24-11-13-9-8-10-14(15(13)20(22,23)12-24)21-27-18(4,5)19(6,7)28-21/h8-10H,11-12H2,1-7H3 |
InChI 键 |
IIWDTOJKGYNGLB-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CN(CC3(F)F)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(tert-Butyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B12976594.png)





![2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B12976626.png)

![(3aR,8aR)-N,N-Dicyclohexyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12976631.png)
![Methyl 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetyl)phenyl)-2-methylpropanoate](/img/structure/B12976633.png)


